molecular formula C15H15N5O4S B12176933 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12176933
M. Wt: 361.4 g/mol
InChI Key: ZXYPQQKZTLRPOU-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

The synthesis of 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate precursor, such as an azide, with a nitrile under acidic conditions.

    Attachment of the tetrazole ring to the phenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the tetrazole ring to the phenyl group.

    Introduction of the methoxy groups: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide.

    Sulfonamide formation: The final step involves the formation of the sulfonamide group, which can be achieved by reacting the intermediate with a sulfonyl chloride.

Chemical Reactions Analysis

4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Scientific Research Applications

4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to the biological activity of the tetrazole ring, which can mimic carboxylic acids in drug design.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and electrostatic interactions with biological molecules, which can lead to inhibition of enzymes or modulation of receptor activity. The methoxy groups and sulfonamide moiety can further enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can be compared with other similar compounds, such as:

    Tetrazole derivatives: These compounds share the tetrazole ring and exhibit similar biological activities, but may differ in their substituents and overall structure.

    Sulfonamide derivatives: These compounds contain the sulfonamide group and are known for their antibacterial properties, but may lack the tetrazole ring.

    Methoxy-substituted aromatic compounds: These compounds have methoxy groups attached to aromatic rings and can exhibit various chemical and biological properties depending on their specific structure.

Properties

Molecular Formula

C15H15N5O4S

Molecular Weight

361.4 g/mol

IUPAC Name

4-methoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C15H15N5O4S/c1-23-12-4-6-13(7-5-12)25(21,22)17-11-3-8-15(24-2)14(9-11)20-10-16-18-19-20/h3-10,17H,1-2H3

InChI Key

ZXYPQQKZTLRPOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3

Origin of Product

United States

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